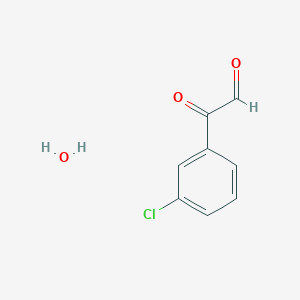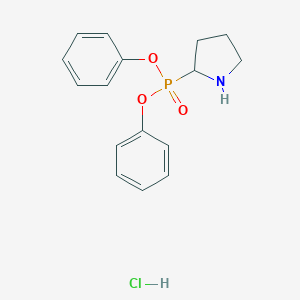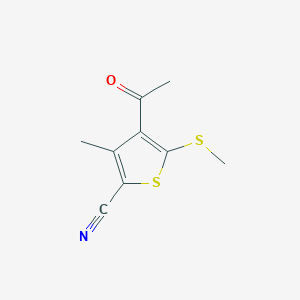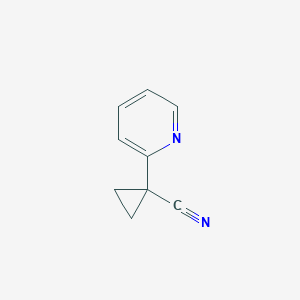
4-Ethyl-3,4,5,6-tetrahydropyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2-piperidinimine is a heterocyclic organic compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various drugs and natural alkaloids . The compound consists of a six-membered ring containing five carbon atoms and one nitrogen atom, with an ethyl group attached to the second carbon and an imine group at the fourth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-piperidinimine can be achieved through several methods. One common approach involves the reductive amination of 4-ethylpiperidine with an appropriate amine source under hydrogenation conditions. This reaction typically employs a catalyst such as palladium on carbon (Pd/C) and is carried out under mild temperatures and pressures .
Industrial Production Methods: In an industrial setting, continuous-flow synthesis methods are often preferred due to their efficiency and scalability. For instance, the reductive amination process can be conducted in a micro fixed-bed reactor, which allows for enhanced mass transfer and reduced reaction times . This method ensures high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-2-piperidinimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are employed under hydrogenation conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxides of 4-Ethyl-2-piperidinimine.
Reduction: 4-Ethyl-2-piperidinamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Ethyl-2-piperidinimine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex piperidine derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-2-piperidinimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways, making the compound valuable in drug discovery and development.
Comparación Con Compuestos Similares
Piperidine: A basic structure without the ethyl and imine groups.
4-Methyl-2-piperidinimine: Similar structure with a methyl group instead of an ethyl group.
2,6-Dimethylpiperidine: Contains two methyl groups at positions 2 and 6.
Uniqueness: 4-Ethyl-2-piperidinimine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the imine functionality allows for unique interactions with molecular targets, making it a valuable compound in various research fields .
Propiedades
Número CAS |
165384-45-2 |
|---|---|
Fórmula molecular |
C7H14N2 |
Peso molecular |
126.2 g/mol |
Nombre IUPAC |
4-ethyl-2,3,4,5-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C7H14N2/c1-2-6-3-4-9-7(8)5-6/h6H,2-5H2,1H3,(H2,8,9) |
Clave InChI |
CTTYZHUIOUHYSM-UHFFFAOYSA-N |
SMILES |
CCC1CCN=C(C1)N |
SMILES canónico |
CCC1CCN=C(C1)N |
Sinónimos |
2-Pyridinamine,4-ethyl-3,4,5,6-tetrahydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde](/img/structure/B63431.png)




![(1S)-1-(2,6-difluorophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B63441.png)





